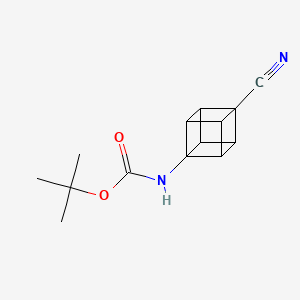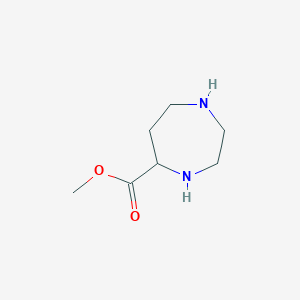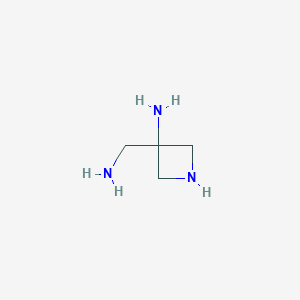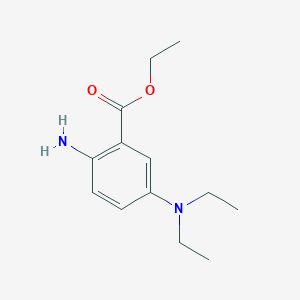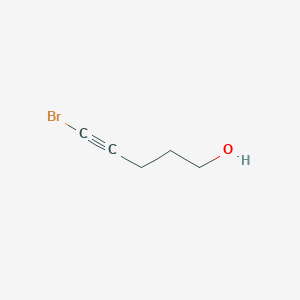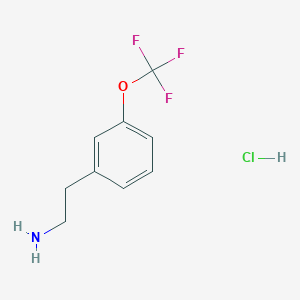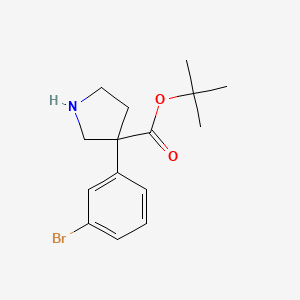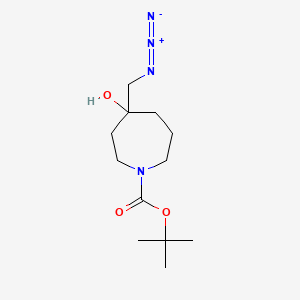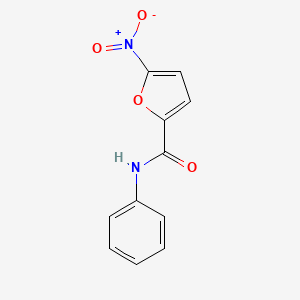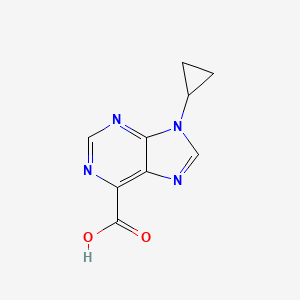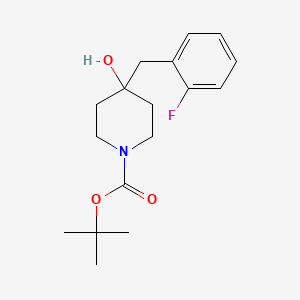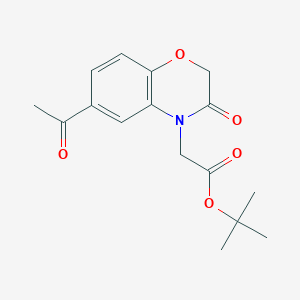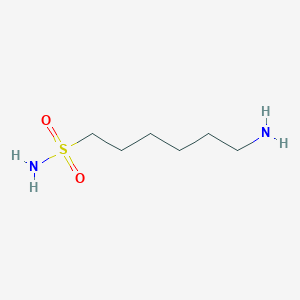
6-Aminohexane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminohexane-1-sulfonamide is an organosulfur compound characterized by the presence of both an amino group and a sulfonamide group attached to a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminohexane-1-sulfonamide typically involves the reaction of hexane-1,6-diamine with sulfonyl chloride under basic conditions. The reaction proceeds as follows:
- The reaction mixture is stirred for several hours, allowing the formation of this compound.
- The product is then purified using techniques such as recrystallization or column chromatography.
Hexane-1,6-diamine: is dissolved in a suitable solvent such as dichloromethane.
Sulfonyl chloride: is added dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 6-Aminohexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Nitrohexane-1-sulfonamide, Nitrosohexane-1-sulfonamide.
Reduction: Hexane-1-sulfinamide, Hexane-1-sulfenamide.
Substitution: N-alkylhexane-1-sulfonamide, N-acylhexane-1-sulfonamide.
Scientific Research Applications
6-Aminohexane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the production of polymers and as a precursor for various agrochemicals.
Mechanism of Action
The mechanism of action of 6-Aminohexane-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as a competitive inhibitor of enzymes such as carbonic anhydrase by mimicking the substrate and binding to the active site.
Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including pH regulation and ion transport.
Comparison with Similar Compounds
Hexane-1-sulfonamide: Lacks the amino group, resulting in different reactivity and applications.
Hexane-1,6-diamine: Lacks the sulfonamide group, primarily used in polymer synthesis.
Sulfanilamide: Contains a benzene ring instead of a hexane chain, widely used as an antibacterial agent.
Uniqueness: 6-Aminohexane-1-sulfonamide is unique due to the presence of both amino and sulfonamide groups on a flexible hexane chain, providing a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C6H16N2O2S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
6-aminohexane-1-sulfonamide |
InChI |
InChI=1S/C6H16N2O2S/c7-5-3-1-2-4-6-11(8,9)10/h1-7H2,(H2,8,9,10) |
InChI Key |
FUTFLYPPGAPQOR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCS(=O)(=O)N)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


